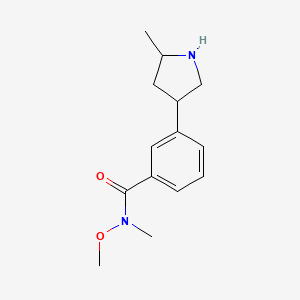
1-(Chloromethyl)-1-cyclopentylcyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-1-cyclopentylcyclopentane is an organic compound characterized by a chloromethyl group attached to a cyclopentyl ring, which is further bonded to another cyclopentyl ring
Vorbereitungsmethoden
The synthesis of 1-(Chloromethyl)-1-cyclopentylcyclopentane typically involves the chlorination of cyclopentylmethane. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus trichloride, and the process is conducted at elevated temperatures to facilitate the reaction.
Analyse Chemischer Reaktionen
1-(Chloromethyl)-1-cyclopentylcyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form cyclopentylcarboxylic acid derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield cyclopentylmethyl derivatives. Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-1-cyclopentylcyclopentane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways involving chlorinated hydrocarbons.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-1-cyclopentylcyclopentane involves its interaction with nucleophiles, leading to substitution reactions. The chloromethyl group acts as an electrophile, attracting nucleophiles and facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles interacting with the compound.
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-1-cyclopentylcyclopentane can be compared with other chlorinated cycloalkanes, such as:
1-Chloromethylcyclopentane: Similar structure but lacks the additional cyclopentyl ring.
1-(Chloromethyl)-1-methylcyclopentane: Contains a methyl group instead of a cyclopentyl group.
1,2-Dichlorocyclopentane: Contains two chlorine atoms on the cyclopentane ring. The uniqueness of this compound lies in its dual cyclopentyl structure, which imparts distinct chemical properties and reactivity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C11H19Cl |
|---|---|
Molekulargewicht |
186.72 g/mol |
IUPAC-Name |
1-(chloromethyl)-1-cyclopentylcyclopentane |
InChI |
InChI=1S/C11H19Cl/c12-9-11(7-3-4-8-11)10-5-1-2-6-10/h10H,1-9H2 |
InChI-Schlüssel |
AZYOBGYJPRNHSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C2(CCCC2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13158208.png)

![2-[2-(Dimethylamino)ethyl]-2H-indazol-6-amine](/img/structure/B13158235.png)








![Ethyl 8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13158288.png)


